N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS2.ClH/c1-16(2)23(29)27-25-22(24-26-19-10-6-7-11-20(19)30-24)18-12-13-28(15-21(18)31-25)14-17-8-4-3-5-9-17;/h3-11,16H,12-15H2,1-2H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWJIINBMSYPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar benzothiazole-based compounds have been found to exhibit anti-tubercular activity.
Mode of Action
Biochemical Pathways
tuberculosis, suggesting they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
tuberculosis, indicating that they may have bactericidal or bacteriostatic effects.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes and proteins, influencing biochemical reactions. For instance, some benzothiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple heterocyclic rings, including benzo[d]thiazole and thieno[2,3-c]pyridine. Its molecular formula is with a molecular weight of 484.07 g/mol. This structural complexity contributes to its varied biological activities and potential therapeutic applications .
The biological activity of this compound is primarily attributed to its interaction with DNA and cellular membranes. These interactions can lead to significant biological responses such as:
- Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1) : This enzyme plays a crucial role in DNA repair mechanisms. The compound has shown low micromolar activity against APE1, which is vital for maintaining genomic integrity .
- Cytotoxicity Enhancement : It has been reported to potentiate the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to increased accumulation of apurinic sites in treated cells .
Biological Activities
This compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : The compound's ability to inhibit APE1 makes it a candidate for cancer treatment by enhancing the efficacy of existing chemotherapeutics.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens due to its structural characteristics that allow interaction with microbial membranes.
- Neuroprotective Effects : Some research indicates that compounds similar in structure may exhibit neuroprotective properties by modulating receptor activity in neuronal tissues .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Modification of Functional Groups : Alterations in the amide or heteroatom positions can significantly affect the binding affinity and inhibitory potency against APE1.
- Comparison with Analogous Compounds : Related compounds such as N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl derivatives have shown similar activities but with variations in potency and selectivity .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl) | Similar thieno structure | Anticancer and antibacterial |
| Benzothiazole derivatives | Core benzothiazole structure | Antifungal and antiviral activities |
Case Studies
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : In HeLa cell assays, N-(3-(benzo[d]thiazol-2-yl)-6-benzyl) demonstrated significant cytotoxicity enhancement when combined with MMS and TMZ.
- In Vivo Evaluations : Animal studies indicated favorable pharmacokinetic profiles with good plasma and brain exposure levels following intraperitoneal administration at doses around 30 mg/kg body weight .
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure that incorporates multiple heterocyclic rings, including benzo[d]thiazole and thieno[2,3-c]pyridine. Its molecular formula is with a molecular weight of approximately 681.3 g/mol. The presence of functional groups such as amides and heteroatoms (nitrogen and sulfur) allows for versatile chemical reactivity, including nucleophilic substitutions and coupling reactions typical of heterocyclic compounds.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride exhibits significant anticancer properties. Studies have shown that it interacts with DNA or cellular membranes, leading to apoptosis in cancer cells. For example, a study demonstrated its efficacy against various cancer cell lines by inducing cell cycle arrest and promoting apoptotic pathways.
- Antimicrobial Properties :
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.
Materials Science Applications
-
Polymer Chemistry :
- The unique structural features of this compound allow it to be used as a building block in the synthesis of advanced polymers with tailored properties for various applications including coatings and drug delivery systems.
- Nanotechnology :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Efficacy | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study 2 | Antimicrobial Activity | Exhibited minimum inhibitory concentrations (MICs) against several bacterial strains comparable to established antibiotics. |
| Study 3 | Neuroprotective Potential | In vitro studies indicated reduced neuronal apoptosis in models of oxidative stress when treated with the compound. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient benzothiazole and thienopyridine rings facilitate nucleophilic substitutions. Key reactions include:
-
Halogenation : Electrophilic substitution at the 5-position of the benzothiazole ring using halogens (Cl₂, Br₂) in acidic media.
-
Amination : Reaction with amines (e.g., pyrrolidine) at the sulfonamide group to modify solubility and bioactivity.
Coupling Reactions
The compound participates in cross-coupling reactions, critical for generating analogs:
| Reaction Type | Catalyst | Conditions | Outcome |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Aryl boronic acids, 80–100°C | Introduction of aryl groups at position 6 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | DMF, 110°C | Installation of secondary amines |
These reactions enable structural diversification, enhancing pharmacological profiles .
Amide Hydrolysis
The isobutyramide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields the corresponding carboxylic acid.
-
Basic Hydrolysis : Produces ammonium salts, altering solubility for formulation studies .
Oxidation of the Tetrahydrothienopyridine Ring
Oxidants like m-CPBA convert the tetrahydrothienopyridine moiety into its dihydro or fully aromatic counterpart, modulating electronic properties .
Interaction with Electrophiles
The benzothiazole ring reacts with electrophiles (e.g., NO₂⁺, CH₃CO⁺) at the 5- and 7-positions, enabling further derivatization:
| Electrophile | Position | Product |
|---|---|---|
| Acetyl chloride | 5 | 5-Acetylbenzothiazole derivative |
| Nitronium ion | 7 | 7-Nitrobenzothiazole derivative |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
Acidic Conditions : Protonation of the thienopyridine nitrogen enhances solubility but may trigger ring-opening.
-
Neutral/Basic Conditions : The amide bond remains stable, critical for maintaining bioactivity.
Comparative Reactivity with Structural Analogs
Comparison with Similar Compounds
APE1 Inhibitor: N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3, )
Core Similarities :
- Shared benzo[d]thiazole-tetrahydrothienopyridine scaffold.
- Substitution at position 6 (benzyl vs. isopropyl) and position 2 (isobutyramide vs. acetamide).
Key Differences :
| Feature | Target Compound | Compound 3 |
|---|---|---|
| Position 6 Substituent | Benzyl (aromatic, lipophilic) | Isopropyl (aliphatic, less bulky) |
| Position 2 Group | Isobutyramide (branched alkyl chain) | Acetamide (smaller, linear chain) |
| Biological Activity | Not reported | APE1 inhibition (low µM IC50) |
| Pharmacokinetics | Not reported | Good plasma/brain exposure in mice |
The isobutyramide moiety’s steric bulk could alter binding affinity or metabolic stability relative to acetamide .
Antimicrobial Pyrimidinones ()
Compounds such as 5a–c and 6a–f (thiouracil-pyrimidinone derivatives with benzyl or morpholinoethyl substituents) exhibit Gram-positive antibacterial and antifungal activity. While structurally distinct from the target compound, the presence of benzyl groups in these molecules correlates with enhanced antimicrobial potency, suggesting that aromatic substituents may broadly influence bioactivity .
Physicochemical Properties
Solubility and Stability
- The benzyl group may confer higher thermal stability but lower aqueous solubility than aliphatic substituents (e.g., isopropyl in Compound 3).
Pharmacological Potential
- APE1 Inhibition : Compound 3’s efficacy in enhancing alkylating agent cytotoxicity implies that the target compound’s structural modifications could optimize DNA repair inhibition or chemosensitization .
- Antimicrobial Activity : While the target compound’s primary mechanism is undefined, benzyl-containing analogs in demonstrate that this substituent can drive diverse biological effects, warranting further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
